

1-Chloroethyl Acetate: Comprehensive Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

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Compound of Interest

Compound Name:	1-Chloroethyl acetate
CAS No.:	5912-58-3
Cat. No.:	B1605217

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Executive Summary

1-Chloroethyl acetate is a highly versatile bifunctional organic intermediate characterized by both an ester moiety and a reactive α -chloro substitution. This unique structural motif makes it an indispensable electrophile in organic synthesis, particularly in the development of acyloxyalkyl ester prodrugs and as a derivatization target in analytical chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and critical applications in modern drug development.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of **1-chloroethyl acetate** is critical for predicting its reactivity and handling requirements. The molecule (Molecular Formula: $C_4H_7ClO_2$) features a molecular weight of 122.55 g/mol [1]. The presence of the electron-withdrawing chlorine atom adjacent to the ether-like oxygen of the ester group significantly enhances the electrophilicity of the α -carbon, making it highly susceptible to nucleophilic attack.

Table 1: Key Physicochemical Properties

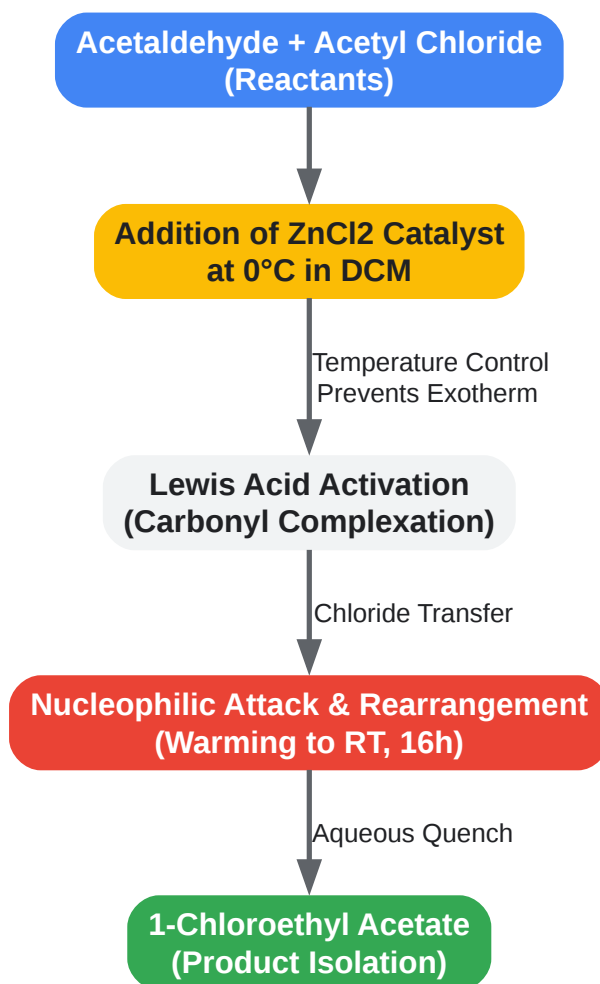
Parameter	Value
IUPAC Name	1-Chloroethyl acetate
Molecular Formula	C4H7ClO2
Molecular Weight	122.55 g/mol
CAS Number	5912-58-3
SMILES String	CC(OC(=O)C)Cl
InChIKey	CGKKDGMMSOGLM-UHFFFAOYSA-N
Critical Temperature (Tc)	640.84 K (Calculated)

(Data synthesized from standardized chemical repositories[1])

Mechanistic Synthesis and Process Optimization

While **1-chloroethyl acetate** can be synthesized via the hydrochlorination of vinyl acetate—a process highly sensitive to temperature and HCl gas concentration[2]—the most controlled and widely adopted laboratory protocol involves the Lewis acid-catalyzed addition of acetyl chloride to acetaldehyde[3].

Causality of Reaction Conditions: The use of anhydrous zinc chloride (ZnCl₂) is non-negotiable; it acts as a Lewis acid to coordinate with the carbonyl oxygen of acetaldehyde. This complexation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the chloride ion from acetyl chloride. Concurrently, the oxygen attacks the acyl group, yielding the target compound. Strict temperature control (0 °C during addition) is required to suppress the volatilization of acetaldehyde (bp 20.2 °C) and manage the exothermic nature of the bond-forming step.



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ZnCl₂-catalyzed synthesis workflow of **1-chloroethyl acetate** from acetaldehyde and acetyl chloride.

Protocol 1: ZnCl₂-Catalyzed Synthesis of 1-Chloroethyl Acetate

Self-Validating System: This protocol incorporates built-in checkpoints to ensure process integrity.

- **Apparatus Setup:** Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to maintain anhydrous conditions.

- **Reagent Loading:** Dissolve freshly distilled acetaldehyde (1.0 eq) and anhydrous zinc chloride (0.1 eq) in anhydrous dichloromethane (DCM)[3]. Checkpoint: Fresh distillation of acetaldehyde prevents the introduction of paraldehyde polymers, which severely depress yields.
- **Temperature Control:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Electrophile Addition:** Add acetyl chloride (1.0 eq) dropwise over 15 minutes to manage the exotherm.
- **Reaction Propagation:** Stir at 0 °C for 10 minutes, then remove the ice bath and allow the mixture to warm to room temperature, stirring for 16 hours[3]. Checkpoint: Monitor conversion via GC-FID; the disappearance of the acetyl chloride peak indicates reaction completion.
- **Quenching & Workup:** Quench the reaction with distilled water. Separate the organic layer, wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄. Checkpoint: Ensure the aqueous wash reaches pH ~7 to confirm complete removal of the Lewis acid and residual HCl.
- **Purification:** Concentrate under reduced pressure and purify via vacuum distillation to yield the pure product.

Applications in Drug Development: Acyloxyalkyl Prodrugs

In medicinal chemistry, **1-chloroethyl acetate** is a privileged reagent for synthesizing acyloxyalkyl ester prodrugs. Many active pharmaceutical ingredients (APIs), such as nitroxoline[3] and lifitegrast[4], suffer from poor oral bioavailability, low lipophilicity, or rapid first-pass metabolism.

By reacting the API's carboxylic acid or amine group with **1-chloroethyl acetate**, chemists mask the polar functional group. The α -chloro ether equivalent undergoes facile SN₂ displacement. Once administered, the prodrug relies on endogenous esterases to cleave the acetate group. This enzymatic cleavage generates a highly unstable hemiacetal intermediate

that spontaneously decomposes, releasing the active drug alongside benign byproducts (acetaldehyde and acetic acid).



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Enzymatic cleavage pathway of **1-chloroethyl acetate**-derived prodrugs releasing the active drug.

Analytical Derivatization Methodology

Beyond its use as a synthetic building block, **1-chloroethyl acetate** is the target product in the analytical derivatization of 1-chloroethanol. 1-Chloroethanol is a volatile, polar, and low-molecular-weight compound often monitored as a potential genotoxic impurity in drug manufacturing. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-chloroethanol yields poor peak shapes and low sensitivity. Acylation with acetic anhydride converts it into **1-chloroethyl acetate**, drastically improving chromatographic resolution and volatility[5].

Table 2: Expected GC-MS Quantitative Performance for Acylated 1-Chloroethanol

Parameter	Expected Value
Limit of Detection (LOD)	10 - 20 µg/kg (ppb)
Limit of Quantification (LOQ)	30 - 60 µg/kg (ppb)
Linearity (r ²)	> 0.99
Recovery	80 - 115%
Precision (RSD)	< 15%

(Data derived from standardized derivatization performance metrics[5])

Protocol 2: Acylation of 1-Chloroethanol for GC-MS Analysis

Self-Validating System: This protocol utilizes basic quenching to prevent column degradation.

- Sample Preparation: Extract the target analyte (1-chloroethanol) into an anhydrous organic solvent (e.g., ethyl acetate)[5].
- Reagent Addition: To the dried extract in a GC vial, add 200 μ L of pyridine and 100 μ L of acetic anhydride[5]. Causality: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
- Incubation: Cap the vial and heat at 60 °C for 1 hour to drive the acylation to completion[5].
- Quenching: Cool to room temperature, add 1 mL of water, and vortex to hydrolyze excess acetic anhydride[5].
- Extraction: Extract the **1-chloroethyl acetate** derivative with 2 x 1 mL of organic solvent[5].
- Neutralization: Wash the combined organic layers with 1 mL of saturated sodium bicarbonate[5]. Checkpoint: The cessation of CO₂ evolution (bubbling) confirms the complete neutralization of residual acetic acid, which would otherwise degrade the GC column.
- Drying & Analysis: Dry over anhydrous sodium sulfate, transfer to a clean vial, and inject into the GC-MS[5]. Checkpoint: Inject a blank derivatization sample to ensure no co-eluting artifact peaks originate from the pyridine/acetic anhydride reagents.

References

- Google Patents (US20210363165A1)
- ACS Publications (Organic Process Research & Development) - Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation URL:[[Link](#)]
- Google Patents (US10875845B2)

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Sources

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- [5. benchchem.com \[benchchem.com\]](#)
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